3-Bromothiophene-2-carboxaldehyde

Catalog No.
S674318
CAS No.
930-96-1
M.F
C5H3BrOS
M. Wt
191.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromothiophene-2-carboxaldehyde

CAS Number

930-96-1

Product Name

3-Bromothiophene-2-carboxaldehyde

IUPAC Name

3-bromothiophene-2-carbaldehyde

Molecular Formula

C5H3BrOS

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H

InChI Key

BCZHCWCOQDRYGS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CSC(=C1Br)C=O

The exact mass of the compound 3-Bromothiophene-2-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromothiophene-2-carboxaldehyde (CAS 930-96-1) is a highly versatile, halogenated heterocyclic building block characterized by its ortho-arrangement of a reactive formyl group and a bromine atom on a thiophene ring. As a clear, light yellow to amber liquid, it is a critical precursor in the commercial synthesis of fused thienothiophenes, particularly the thieno[3,2-b]thiophene core, which is heavily utilized in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and advanced pharmaceutical intermediates. Its dual functionality allows it to undergo both nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings (such as Suzuki and Stille reactions) with high regioselectivity, making it a highly sought-after intermediate for scaling complex conjugated polymers and biologically active molecules.

Attempting to substitute 3-Bromothiophene-2-carboxaldehyde with its positional isomer, 2-Bromothiophene-3-carboxaldehyde, fundamentally alters the geometry of downstream fused-ring products. Condensation of the 3-bromo-2-formyl isomer strictly yields the thieno[3,2-b]thiophene core, which possesses a linear, highly conjugated structure capable of stabilizing a quinoidal state for narrow band-gap materials. In contrast, the 2-bromo-3-formyl isomer yields the thieno[2,3-b]thiophene core, which introduces a structural kink that disrupts optimal π-π stacking and degrades charge carrier mobility in solid-state applications. Furthermore, substituting with unbrominated thiophene-2-carboxaldehyde is not viable for procurement, as it necessitates a subsequent, highly unselective bromination step that drastically reduces overall yield and introduces difficult-to-separate impurities during industrial scale-up[1].

Direct Synthesis of Thieno[3,2-b]thiophene Cores via Condensation

3-Bromothiophene-2-carboxaldehyde enables the direct, one-pot synthesis of thieno[3,2-b]thiophene derivatives via condensation with reagents like ethyl mercaptoacetate. In optimized protocols, this ortho-halo-aldehyde arrangement achieves yields up to 86% for ethyl thieno[3,2-b]thiophene-2-carboxylate under mild basic conditions. In contrast, utilizing unbrominated thiophene-2-carboxaldehyde requires a multi-step sequence involving a poorly regioselective bromination step, which typically caps overall yields at <40% and complicates purification [1].

Evidence DimensionYield of thieno[3,2-b]thiophene ester precursor
Target Compound DataUp to 86% yield in a single step
Comparator Or BaselineThiophene-2-carboxaldehyde (requires multi-step bromination, <40% overall yield)
Quantified Difference>2x improvement in overall yield and elimination of one synthetic step
ConditionsCondensation with ethyl mercaptoacetate, K2CO3, DMF, room temperature

Eliminating the unselective bromination step directly improves manufacturability and reduces purification costs for bulk organic electronic precursors.

Downstream Optoelectronic Performance: [3,2-b] vs[2,3-b] Isomers

The specific substitution pattern of 3-Bromothiophene-2-carboxaldehyde dictates the formation of the thieno[3,2-b]thiophene core, which is structurally superior for organic electronics compared to the thieno[2,3-b]thiophene core derived from 2-Bromothiophene-3-carboxaldehyde. Polymers incorporating the [3,2-b] core exhibit stronger intermolecular networking and narrower band gaps (often <1.5 eV), enabling charge carrier mobilities of 0.02 cm^2/Vs even in unoptimized OFET devices. The [2,3-b] core disrupts this planar packing, resulting in significantly lower mobility and broader band gaps [1].

Evidence DimensionSolid-state charge carrier mobility (downstream polymer)
Target Compound Data0.02 cm^2/Vs (thieno[3,2-b]thiophene core)
Comparator Or Baseline2-Bromothiophene-3-carboxaldehyde (yields [2,3-b] core with disrupted packing and lower mobility)
Quantified DifferenceOrder-of-magnitude superiority in charge transport due to linear π-conjugation
ConditionsThin-film OFET device measurements (unoptimized)

Procurement of the correct positional isomer is absolute; the 3-bromo-2-formyl pattern is mandatory to achieve the necessary power conversion and mobility metrics in commercial OPVs and OFETs.

Reactivity in Palladium-Catalyzed Cross-Couplings

The presence of the bromine atom at the 3-position makes 3-Bromothiophene-2-carboxaldehyde an excellent electrophile for Suzuki-Miyaura cross-couplings. When reacted with various aryl boronic acids using standard Pd(PPh3)4 catalysis, it consistently delivers 3-aryl thiophene-2-carbaldehyde derivatives in excellent yields (92-94%). If a buyer were to substitute this with 3-Chlorothiophene-2-carboxaldehyde, the carbon-chlorine bond's higher dissociation energy would necessitate specialized, expensive dialkylbiaryl phosphine ligands and higher temperatures to achieve comparable conversion rates[1].

Evidence DimensionCross-coupling yield and catalyst requirement
Target Compound Data92-94% yield using standard Pd(PPh3)4
Comparator Or Baseline3-Chlorothiophene-2-carboxaldehyde (requires specialized Buchwald ligands and higher energy)
Quantified DifferenceEquivalent high yields achieved without the cost premium of specialized ligands
ConditionsSuzuki-Miyaura coupling, aryl boronic acids, Pd(PPh3)4, 80°C

High reactivity with standard, inexpensive palladium catalysts significantly lowers the cost of goods sold (COGS) in pharmaceutical intermediate scale-up.

Synthesis of Thieno[3,2-b]thiophene Monomers for Organic Semiconductors

Directly leveraging the ortho-bromo-aldehyde functionality to build rigid, fused-ring polymers (such as PBTTT) used in high-efficiency organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [1].

Pharmaceutical Scaffold Generation via Suzuki Coupling

Utilizing the highly reactive C3-bromine for late-stage diversification with aryl boronic acids to synthesize novel 3-aryl thiophene-2-carbaldehydes, which act as critical precursors for anti-cancer chalcone derivatives[1].

Development of Low Band-Gap Conjugated Polymers

Employing the compound as a starting material for donor-acceptor copolymers where the resulting linear quinoidal structure minimizes the optical band gap for near-infrared absorbing materials[1].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

189.90880 Da

Monoisotopic Mass

189.90880 Da

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromothiophene-2-carbaldehyde

Dates

Last modified: 08-15-2023

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